molecular formula C16H13NO2S B8436477 2-(Benzo[b]thiophen-3-yl)-2-(phenylamino)acetic acid

2-(Benzo[b]thiophen-3-yl)-2-(phenylamino)acetic acid

Cat. No.: B8436477
M. Wt: 283.3 g/mol
InChI Key: HPARWEGAXGBAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[b]thiophen-3-yl)-2-(phenylamino)acetic acid is a useful research compound. Its molecular formula is C16H13NO2S and its molecular weight is 283.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

2-anilino-2-(1-benzothiophen-3-yl)acetic acid

InChI

InChI=1S/C16H13NO2S/c18-16(19)15(17-11-6-2-1-3-7-11)13-10-20-14-9-5-4-8-12(13)14/h1-10,15,17H,(H,18,19)

InChI Key

HPARWEGAXGBAIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(C2=CSC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzo[b]thiophen-3-ylboronic acid (387 mg, 2.17 mmol), aniline (202 mg, 2.17 mmol), and 2-oxoacetic acid hydrate (200 mg, 2.17 mmol) were dissolved in acetonitrile (12 ml) and then stirred at 100° C. under microwave irradiation for 1 hour. The solvent was evaporated, and the residue was dissolved in EtOAc and washed with sat.NaHCO3. 2N HCl was added to the aqueous phase until pH was about 7, and the product was extracted with EtOAc. The organic phase was dried with Na2SO4, filtered and evaporated to obtain 2-(benzo[b]thiophen-3-yl)-2-(phenylamino)acetic acid (295 mg, 48% yield).
Quantity
387 mg
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

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